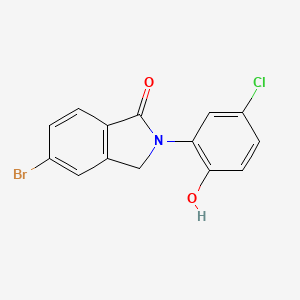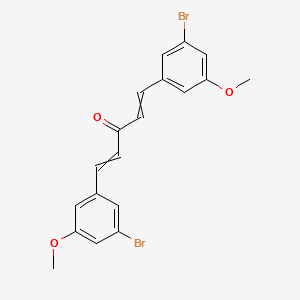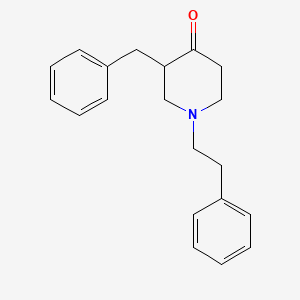![molecular formula C28H28N2O8P2 B14208111 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine CAS No. 722454-62-8](/img/structure/B14208111.png)
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with two diphenoxyphosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine typically involves the reaction of piperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The diphenoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine involves its interaction with molecular targets such as enzymes or receptors. The diphenoxyphosphoryl groups can form strong interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(diphenylphosphoryl)oxy]piperazine: Similar structure but with diphenylphosphoryl groups instead of diphenoxyphosphoryl groups.
1,4-Bis[(dimethylphosphoryl)oxy]piperazine: Contains dimethylphosphoryl groups, leading to different chemical properties.
1,4-Bis[(diethylphosphoryl)oxy]piperazine: Features diethylphosphoryl groups, affecting its reactivity and applications.
Uniqueness
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is unique due to the presence of diphenoxyphosphoryl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
722454-62-8 |
|---|---|
Formule moléculaire |
C28H28N2O8P2 |
Poids moléculaire |
582.5 g/mol |
Nom IUPAC |
(4-diphenoxyphosphoryloxypiperazin-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C28H28N2O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clé InChI |
VSBQCPZKJOUDGY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)




![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)

![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)


![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
